

A Comparative Guide to the Mass Spectrometry Fragmentation of Dicyclohexylmethanol

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Compound of Interest		
Compound Name:	Dicyclohexylmethanol	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of **dicyclohexylmethanol** and the structurally related cyclohexylmethanol. The information presented herein is intended to aid researchers in the identification and structural elucidation of these and similar compounds.

Comparison of Mass Spectrometry Data

The mass spectra of **dicyclohexylmethanol** and cyclohexylmethanol are dominated by fragments arising from the cleavage of the cyclohexyl rings and the loss of small neutral molecules. A summary of the most abundant ions observed in the electron ionization mass spectra of these two compounds is presented in Table 1.

Compound	Molecular Weight (g/mol)	Base Peak (m/z)	Other Major Fragments (m/z)
Dicyclohexylmethanol	196.33	95	113, 112, 83, 81, 67, 55
Cyclohexylmethanol	114.19	55	83, 67, 41, 82

Fragmentation Analysis



The fragmentation of **dicyclohexylmethanol** is more complex than that of cyclohexylmethanol due to the presence of two cyclohexyl rings. The base peak at m/z 95 in the **dicyclohexylmethanol** spectrum likely corresponds to a protonated cyclohexene dimer or a related rearranged ion, indicating the stability of this fragment. The peaks at m/z 113 and 112 suggest the loss of one cyclohexyl ring and subsequent rearrangements. The presence of fragments at m/z 83, 81, 67, and 55 is characteristic of the fragmentation of a cyclohexyl ring, as also observed in the spectrum of cyclohexylmethanol.

In contrast, the mass spectrum of cyclohexylmethanol is dominated by the m/z 55 peak, which is a characteristic fragment of a monosubstituted cyclohexyl ring. The ion at m/z 83 corresponds to the loss of the hydroxyl group and a hydrogen atom. The peaks at m/z 67 and 82 represent further fragmentation and rearrangement of the cyclohexyl ring.

Experimental Protocols

The mass spectral data presented here are typically obtained using electron ionization mass spectrometry. A general experimental protocol is as follows:

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.
- Inlet System: A gas chromatograph (GC) is commonly used for sample introduction, allowing for the separation of the analyte from any impurities prior to mass analysis. Alternatively, a direct insertion probe can be used for pure samples.

Experimental Conditions:

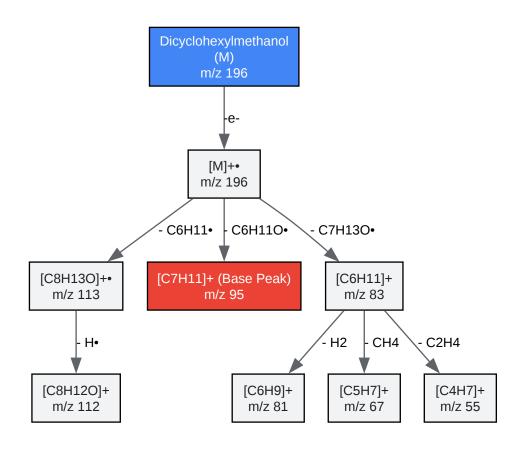
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
- Ion Source Temperature: 200-250 °C
- GC Column (if applicable): A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of these alcohols.



- Carrier Gas (if applicable): Helium at a constant flow rate.
- Mass Range: Scanned from m/z 30 to 300 to encompass the molecular ion and all significant fragments.

Fragmentation Pathway of Dicyclohexylmethanol

The following diagram illustrates a plausible fragmentation pathway for **dicyclohexylmethanol** under electron ionization conditions.



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